An In-depth Technical Guide to Benzyl Cyanoformate: Chemical Properties and Reactivity
An In-depth Technical Guide to Benzyl Cyanoformate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl cyanoformate (C₉H₇NO₂) is a versatile reagent in organic synthesis, recognized for its utility in the introduction of the benzyloxycarbonyl (Cbz) protecting group and as a precursor for cyanation reactions. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on experimental protocols and mechanistic insights relevant to researchers in drug development and synthetic chemistry.
Chemical and Physical Properties
Benzyl cyanoformate is a liquid at room temperature with a characteristic pungent odor.[1][2] It is crucial to handle this compound with appropriate safety precautions due to its toxicity and corrosive nature.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Benzyl Cyanoformate
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₂ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| CAS Number | 5532-86-5 | [4] |
| Appearance | Liquid | [2] |
| Boiling Point | 66-67 °C at 0.6 mmHg | [2] |
| Density | 1.105 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.505 | [2] |
| Flash Point | 103 °C (closed cup) | [2] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [1] |
Spectroscopic Data
The structural elucidation of benzyl cyanoformate and its reaction products relies on standard spectroscopic techniques. The key spectral features are summarized in Tables 2, 3, and 4.
Table 2: ¹H and ¹³C NMR Spectral Data for Benzyl Cyanoformate (in CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.4 | m | Aromatic protons (C₆H₅) | |
| ~5.3 | s | Methylene protons (-CH₂-) | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | |
| ~165 | Carbonyl carbon (C=O) | ||
| ~134 | Aromatic quaternary carbon | ||
| ~129-128 | Aromatic CH carbons | ||
| ~113 | Cyano carbon (C≡N) | ||
| ~70 | Methylene carbon (-CH₂-) |
Note: Predicted chemical shifts based on typical values for similar functional groups. Actual experimental values may vary slightly.
Table 3: Infrared (IR) Spectroscopic Data for Benzyl Cyanoformate
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3030 | Aromatic C-H stretch | Medium |
| ~2950 | Aliphatic C-H stretch | Medium |
| ~2250 | C≡N stretch (nitrile) | Medium-Sharp |
| ~1750 | C=O stretch (ester) | Strong |
| ~1600, 1495 | C=C aromatic ring stretch | Medium |
| ~1250 | C-O stretch (ester) | Strong |
Note: These are characteristic absorption bands. The fingerprint region (below 1500 cm⁻¹) will contain additional complex vibrations.[5][6]
Table 4: Mass Spectrometry (MS) Data for Benzyl Cyanoformate
| m/z | Proposed Fragment Ion | Significance |
| 161 | [C₉H₇NO₂]⁺• | Molecular Ion (M⁺•) |
| 91 | [C₇H₇]⁺ | Tropylium cation (from cleavage of the O-CH₂ bond) |
| 108 | [C₇H₈O]⁺• | Rearrangement product |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The fragmentation pattern is dominated by the stable benzyl and tropylium cations.[7][8][9]
Synthesis of Benzyl Cyanoformate
Proposed Experimental Protocol: Synthesis from Benzyl Chloroformate
Materials:
-
Benzyl chloroformate
-
Sodium cyanide (or other suitable cyanide salt)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve sodium cyanide in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzyl chloroformate in the same anhydrous solvent to the stirred cyanide solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Safety Note: This reaction involves highly toxic cyanide salts and produces corrosive byproducts. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reactivity of Benzyl Cyanoformate
The reactivity of benzyl cyanoformate is primarily dictated by the electrophilic carbonyl carbon and the cyano group. It readily reacts with various nucleophiles.
Reaction with Amines: A Route to Carbamates and Amides
Benzyl cyanoformate is a valuable reagent for the protection of amines as their benzyloxycarbonyl (Cbz) derivatives. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon.
This reaction is fundamental in peptide synthesis for the protection of the N-terminus of amino acids.[13]
This protocol is adapted from general procedures for the benzylation and Cbz-protection of anilines.[3][14]
Materials:
-
Aniline (or a substituted aniline)
-
Benzyl cyanoformate
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolve the aniline and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzyl cyanoformate in the same solvent to the stirred aniline solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Use in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the benzyloxycarbonyl (Cbz) group, often introduced using benzyl chloroformate, serves as a "permanent" protecting group for the side chains of certain amino acids, such as lysine and ornithine.[13][15] While benzyl cyanoformate can also be used for N-terminal protection, the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies are more common for temporary N-terminal protection due to their milder deprotection conditions.[2][16][17]
As a Cyanating Agent
Benzyl cyanoformate can potentially act as a cyanating agent, transferring the cyanide group to a suitable nucleophile. This reactivity is less common than its use as a protecting group but is mechanistically plausible. The reaction would involve nucleophilic attack at the cyano carbon or, more likely, at the carbonyl carbon followed by rearrangement and elimination.
Thermal Decomposition
Direct experimental data on the thermal decomposition of benzyl cyanoformate is scarce. However, based on the thermal decomposition of related compounds like benzyl alcohol and cyanate esters, a plausible decomposition pathway can be proposed.[8][9][18][19][20][21] At elevated temperatures, homolytic cleavage of the benzylic C-O bond is likely, leading to the formation of a benzyl radical and a cyanoformate radical. The benzyl radical can then undergo further reactions, such as dimerization or fragmentation. The cyanoformate radical is unstable and would likely decompose to carbon dioxide and a cyanide radical. Analysis by techniques such as pyrolysis-GC/MS would be required to identify the specific decomposition products.[22][23]
Biological Activity and Applications in Drug Development
While benzyl cyanoformate itself is primarily a synthetic reagent, the benzyloxycarbonyl (Cbz) group it introduces is a common motif in medicinal chemistry. Furthermore, related benzyl cyanide derivatives have been investigated as enzyme inhibitors. For instance, some benzyl cyanides have been shown to inhibit serine proteases.[24][25][26][27][28][29][30] The mechanism of inhibition can involve the cyanide group acting as a nucleophile or the entire molecule acting as a substrate analog.
The potential for benzyl cyanoformate or its derivatives to act as inhibitors of enzymes like serine proteases warrants further investigation. Kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).
Safety and Handling
Benzyl cyanoformate is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[1]
Conclusion
Benzyl cyanoformate is a valuable reagent with a well-defined role in organic synthesis, particularly for the protection of amines. Its reactivity is characterized by the electrophilicity of its carbonyl group, making it susceptible to nucleophilic attack. While its applications as a cyanating agent and its specific biological activities are less explored, the chemical properties and reactivity profile presented in this guide provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its thermal decomposition pathway and its potential as an enzyme inhibitor.
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a recommendation for any specific use. All chemical manipulations should be carried out with appropriate safety precautions and by trained personnel.
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